2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide
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Overview
Description
2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The chemical structure of this compound includes a piperidine ring, a phenyl group, and a butanamide moiety, which contribute to its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Butanamide Moiety: The butanamide moiety is formed through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential as an analgesic and anesthetic agent.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, the compound mimics the effects of endogenous opioids, leading to analgesia and sedation. The activation of these receptors triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels, ultimately resulting in the suppression of pain signals .
Comparison with Similar Compounds
2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is compared with other fentanyl analogues, such as:
Fentanyl: The parent compound, widely used in clinical settings for pain management.
2-Fluorobutyrfentanyl: A fluorinated analogue with similar pharmacological properties.
3-Methylbutyrfentanyl: A methylated analogue with variations in potency and efficacy.
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which can influence its binding affinity to opioid receptors and its pharmacokinetic properties. These structural differences can result in variations in potency, duration of action, and side effect profile compared to other fentanyl analogues .
Properties
IUPAC Name |
2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-17(15-8-6-5-7-9-15)18(21)19-16-10-12-20(13-11-16)14(2)3/h5-9,14,16-17H,4,10-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMLCIWMZYQIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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